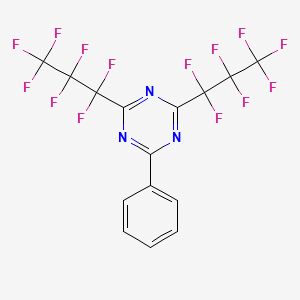![molecular formula C15H16N2O3 B14439697 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 80150-67-0](/img/structure/B14439697.png)
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is a complex organic compound with significant applications in various fields. It is characterized by the presence of oxirane (epoxide) groups and an imidazole ring, which contribute to its unique chemical properties. The compound’s molecular formula is C₁₄H₁₄N₂O₃, and it is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting an aldehyde with an amine in the presence of an acid catalyst. This step forms the core structure of the compound.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Addition of Oxirane Groups: The final step involves the addition of oxirane groups to the imidazole ring. This is achieved by reacting the intermediate compound with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols react with the oxirane groups under mild conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Imidazoline Derivatives: Formed from the reduction of the imidazole ring.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one involves its reactive oxirane groups and imidazole ring:
Oxirane Groups: These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in cross-linking reactions and polymerization processes.
Imidazole Ring: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction is the basis for its use as an enzyme inhibitor in biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but lacks the imidazole ring.
Bisphenol F diglycidyl ether: Contains oxirane groups but has a different core structure.
Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the central aromatic structure.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of oxirane groups and an imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
| 80150-67-0 | |
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
1,3-bis(oxiran-2-ylmethyl)-4-phenylimidazol-2-one |
InChI |
InChI=1S/C15H16N2O3/c18-15-16(6-12-9-19-12)8-14(11-4-2-1-3-5-11)17(15)7-13-10-20-13/h1-5,8,12-13H,6-7,9-10H2 |
InChI-Schlüssel |
ROWOYNMGKLVQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN2C=C(N(C2=O)CC3CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)



![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
